Product packaging for bis(1-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid(Cat. No.:CAS No. 1425-61-2)

bis(1-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid

Cat. No.: B075488
CAS No.: 1425-61-2
M. Wt: 1461.4 g/mol
InChI Key: CZWJCQXZZJHHRH-YZTFXSNBSA-N
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Description

Dihydrostreptomycin sulphate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin, distinguished by the saturation of the streptidine ring's aldehyde group, which can enhance its stability. This compound is a critical tool in biomedical research, primarily utilized for its potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. Its primary mechanism of action involves high-affinity binding to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding event irreversibly disrupts the initiation complex during protein synthesis and induces misreading of the mRNA code, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H88N14O36S3 B075488 bis(1-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid CAS No. 1425-61-2

Properties

CAS No.

1425-61-2

Molecular Formula

C42H88N14O36S3

Molecular Weight

1461.4 g/mol

IUPAC Name

bis(1-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid

InChI

InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1

InChI Key

CZWJCQXZZJHHRH-YZTFXSNBSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O

Other CAS No.

5490-27-7
1425-61-2

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

Citrocil
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Sulfate, Dihydrostreptomycin

Origin of Product

United States

Historical Context and Early Scientific Investigations of Dihydrostreptomycin Sulphate

Genesis of Aminoglycoside Research and Dihydrostreptomycin (B1670612) Sulphate Discovery

The journey began in the 1940s with the discovery of streptomycin (B1217042), isolated from the soil bacterium Streptomyces griseus. asm.orgbritannica.comnih.govaafp.org This groundbreaking discovery by Selman Waksman, Albert Schatz, and Elizabeth Bugie in 1943 marked the first effective treatment for tuberculosis and heralded the age of aminoglycoside antibiotics. asm.orgbritannica.comnih.gov The term "aminoglycoside" itself is derived from the chemical structure of these compounds, which feature amino groups attached to glycosides. britannica.com The success of streptomycin spurred further investigation into related compounds, leading to the isolation of other aminoglycosides from various Streptomyces and Micromonospora species. asm.orgnih.gov

Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, emerged from this fervent period of research. sigmaaldrich.com It is produced through the chemical reduction of streptomycin. sigmaaldrich.com The sulphate salt of this compound, dihydrostreptomycin sulphate, became a significant focus of scientific inquiry due to its potential as a therapeutic agent. sigmaaldrich.comsigmaaldrich.comontosight.ai Early research aimed to understand its antibacterial spectrum and compare its efficacy to the parent compound, streptomycin. jci.org

Establishment of Reference Standards and Biological Assays for Dihydrostreptomycin Sulphate Activity Quantification

The need for standardized methods to quantify the potency of new antibiotics like dihydrostreptomycin sulphate was critical for both research and potential clinical application. This led to the establishment of international reference standards and the development of biological assays.

In 1950, the WHO Expert Committee on Biological Standardization authorized the establishment of an International Standard for Dihydrostreptomycin. nih.govwho.int A 50-gram batch of dihydrostreptomycin sulphate was obtained and compared against the existing Standard Preparation from the United States Food and Drug Administration (FDA) in a collaborative effort involving seven laboratories across five countries. nih.govwho.int This led to the establishment of the first International Standard.

As stocks of the initial standard were depleted, a second International Standard for Dihydrostreptomycin was established. nih.gov A 500g batch of dihydrostreptomycin sulphate was obtained in 1961, dispensed into ampoules, and dried. nih.gov This new standard was assayed biologically against the first International Standard in seven laboratories across six countries. nih.gov The potency of this second standard was defined as 820 International Units (IU) per milligram, with one IU being the activity of 0.001219 mg of the standard. nih.gov

The quantification of dihydrostreptomycin sulphate's activity relied on biological assays. These assays are based on the principle of comparing the inhibition of microbial growth by a test sample to that of a reference standard. who.int Two primary methods were employed:

Plate-diffusion assays: This method, a cornerstone of early antibiotic research, involves placing the antibiotic on an agar (B569324) plate inoculated with a susceptible bacterium. nih.govoup.com The antibiotic diffuses into the agar, creating a zone of inhibition where bacterial growth is prevented. oup.com The size of this zone is proportional to the antibiotic's concentration and potency. oup.com For dihydrostreptomycin, organisms like Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae were used as indicator strains. nih.gov

Turbidimetric assays: In this method, the antibiotic is added to a liquid culture of a susceptible bacterium. The inhibitory effect of the antibiotic is measured by the reduction in turbidity (cloudiness) of the culture, which is an indicator of bacterial growth. nih.gov

These early assays, while fundamental, were subject to variability. Statistical analysis of the collaborative studies for the second International Standard revealed significant heterogeneity in the potencies obtained by different laboratories, which was potentially due to slight differences in the streptomycin content of the samples. nih.gov

Below is an interactive table summarizing the key milestones in the establishment of reference standards for Dihydrostreptomycin Sulphate:

MilestoneYearKey DetailsParticipating Bodies
Authorization of International Standard1950The WHO Expert Committee on Biological Standardization authorized the establishment of an International Standard for Dihydrostreptomycin. nih.govwho.intWHO
First International Standard Established1954A 50g batch was compared with the US FDA standard in 7 labs across 5 countries. nih.govwho.int The potency was set at 760 IU/mg. nih.govWHO, US FDA, and collaborating laboratories
Second International Standard Established1963A 500g batch of dihydrostreptomycin sulphate was established as the new standard due to depletion of the first. nih.gov Its potency was defined as 820 IU/mg. nih.govWHO and collaborating laboratories

Evolution of Scientific Understanding Pertaining to Dihydrostreptomycin Sulphate

The scientific understanding of dihydrostreptomycin sulphate has evolved significantly since its discovery. Initially, its mechanism of action was believed to be solely the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. aafp.orgontosight.ai This binding leads to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death. nih.govontosight.ai

However, later research revealed a more complex picture. It was discovered that the bactericidal action of aminoglycosides like dihydrostreptomycin also involves disruption of the outer bacterial membrane. aafp.org The cationic nature of the antibiotic molecules creates fissures in the membrane, leading to the leakage of intracellular components and enhanced uptake of the drug, which contributes significantly to its potent bactericidal effect. aafp.org

The following table provides a chronological overview of the evolving understanding of Dihydrostreptomycin Sulphate's mechanism of action:

Time PeriodPrevailing Scientific UnderstandingKey Research Findings
Early Research (1940s-1960s) Inhibition of protein synthesis.Binding to the 30S ribosomal subunit, causing mRNA misreading. aafp.orgontosight.ai
Later Research (1970s-Present) Dual mechanism of action.In addition to protein synthesis inhibition, disruption of the outer bacterial membrane was identified as a key part of its bactericidal activity. aafp.org

Molecular Mechanisms of Action of Dihydrostreptomycin Sulphate

Ribosomal Target Binding and Protein Synthesis Interference by Dihydrostreptomycin (B1670612) Sulphate.ncats.ioresearchgate.netnih.gov

The principal mode of action for dihydrostreptomycin sulphate is the inhibition of protein synthesis by targeting the bacterial ribosome. ncats.ioselleckchem.complos.org This interaction leads to errors in translation and the production of non-functional proteins, ultimately resulting in bacterial cell death. selleckchem.com

Interaction with 30S Ribosomal Subunit and S12 Protein.benchchem.comresearchgate.netnih.gov

Dihydrostreptomycin sulphate specifically binds to the 30S ribosomal subunit, a crucial component of the bacterial translation machinery. patsnap.com This binding event is complex and involves interactions with both the 16S rRNA and ribosomal proteins. A key interaction point is the ribosomal protein S12 (also known as uS12). mdpi.com Streptomycin (B1217042), the parent compound of dihydrostreptomycin, binds in a pocket formed by the 16S rRNA and the S12 protein. mdpi.com This binding site is adjacent to the decoding center (A-site), where codon-anticodon recognition occurs. nih.govcreative-biolabs.com The interaction of streptomycin with 16S rRNA involves several helices, including h18, h27, and h44. researchgate.netmdpi.com This binding induces a significant conformational change in the 30S subunit, distorting the structure of the decoding site. nih.gov

Aberrant Translation and Non-functional Protein Synthesis Induction by Dihydrostreptomycin Sulphate.ncats.ioresearchgate.netnih.gov

The binding of dihydrostreptomycin sulphate to the 30S ribosomal subunit interferes with the fidelity of protein synthesis. selleckchem.complos.org It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.com This results in the synthesis of aberrant or non-functional proteins. selleckchem.com The accumulation of these faulty proteins disrupts essential cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.com Studies have shown that bactericidal aminoglycosides can induce not just single errors but clusters of mistakes in proteins. nih.gov This heightened level of erroneous protein production is a significant source of proteotoxic stress for the bacterial cell. nih.gov

Bacterial Cell Entry Mechanisms of Dihydrostreptomycin Sulphate.researchgate.netplos.org

For dihydrostreptomycin sulphate to reach its ribosomal target, it must first traverse the bacterial cell envelope. This process is facilitated by specific interactions with membrane components, notably mechanosensitive channels.

Role of Mechanosensitive Channels (e.g., MscL) in Dihydrostreptomycin Sulphate Translocation.researchgate.netplos.orgnih.gov

The mechanosensitive channel of large conductance (MscL) plays a crucial role in the uptake of dihydrostreptomycin. researchgate.netplos.org MscL is a channel that opens in response to membrane tension, serving as an "emergency release valve" to prevent cell lysis during osmotic stress. nih.govplos.org Research has demonstrated that dihydrostreptomycin can directly bind to and modulate the MscL channel. researchgate.netplos.org This interaction allows the antibiotic to pass through the channel and enter the bacterial cytoplasm. researchgate.netplos.org The expression of MscL has been shown to increase the potency of dihydrostreptomycin, highlighting the importance of this entry pathway. researchgate.netplos.org Studies on Staphylococcus aureus have further indicated that adhesion forces can stimulate the gating of mechanosensitive channels, including MscL, thereby facilitating the uptake of dihydrostreptomycin. nih.gov

Modulatory Effects of Dihydrostreptomycin Sulphate on Channel Conformation and Permeability.researchgate.netplos.orgnih.gov

The interaction between dihydrostreptomycin and MscL is not passive. The antibiotic actively modifies the conformation of the channel. researchgate.netplos.org This binding event alters the channel's structure, leading to the opening of its pore. plos.org The opening of the MscL channel results in an efflux of ions such as potassium and glutamate (B1630785) from the cell and, importantly, allows the influx of dihydrostreptomycin itself. researchgate.netplos.org This modulation of channel permeability is a key step in the antibiotic's journey to its intracellular target. plos.org

Cellular and Subcellular Interactions of Dihydrostreptomycin Sulphate Beyond Ribosomal Targets.nih.govmdpi.com

While the ribosome is the primary target, the effects of dihydrostreptomycin sulphate extend to other cellular components and processes. The interaction with mechanosensitive channels, as detailed above, is a prime example of a non-ribosomal interaction that is critical for the antibiotic's activity. nih.govmdpi.com Furthermore, the influx of the positively charged dihydrostreptomycin molecule and the concurrent efflux of cellular ions can disrupt the electrochemical gradient across the bacterial membrane, leading to a loss of membrane integrity. plos.org

The table below summarizes the key molecular interactions of Dihydrostreptomycin Sulphate.

Molecular Target Interaction Consequence
30S Ribosomal SubunitBinds to 16S rRNA and protein S12. mdpi.comInduces conformational changes in the decoding center. nih.gov
mRNA TranslationCauses misreading of the genetic code. patsnap.comSynthesis of non-functional or toxic proteins. selleckchem.comnih.gov
Mechanosensitive Channel (MscL)Directly binds to and modulates the channel. researchgate.netplos.orgFacilitates its own entry into the bacterial cell. researchgate.netplos.orgnih.gov
Bacterial Cell MembraneAlters ion permeability through MscL gating. researchgate.netplos.orgDisrupts membrane potential and integrity. plos.org

Mechanisms of Antimicrobial Resistance to Dihydrostreptomycin Sulphate

Enzymatic Modification and Inactivation of Dihydrostreptomycin (B1670612) Sulphate

The most prevalent mechanism of resistance to dihydrostreptomycin involves the enzymatic modification of the antibiotic by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). These enzymes catalyze the transfer of chemical groups to the dihydrostreptomycin molecule, leading to a structural change that diminishes its binding affinity to the bacterial ribosome, its primary target.

There are three main families of AMEs that inactivate dihydrostreptomycin and other aminoglycosides:

N-Acetyltransferases (AACs): These enzymes catalyze the acetylation of amino groups on the aminoglycoside molecule, utilizing acetyl-Coenzyme A as the acetyl group donor. This modification neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction with the negatively charged ribosomal RNA (rRNA), thereby reducing the antibiotic's binding affinity.

O-Adenyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenyl group from ATP to a hydroxyl group on the aminoglycoside. This addition of a bulky adenyl group sterically hinders the binding of the modified antibiotic to its ribosomal target.

O-Phosphotransferases (APHs): These enzymes catalyze the phosphorylation of hydroxyl groups on the aminoglycoside molecule, using ATP as the phosphate (B84403) donor. The introduction of a negatively charged phosphate group also interferes with the binding of the antibiotic to the ribosome.

The genes encoding these enzymes are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations.

The specificity of AMEs for different aminoglycosides varies. Certain enzymes have a broad substrate range, inactivating multiple aminoglycosides, while others are more specific. For instance, the ANT(3")(9) enzyme is known to specifically modify the 3"-hydroxyl group of streptomycin (B1217042) and dihydrostreptomycin. Similarly, the APH(6)-Id enzyme phosphorylates the 6-hydroxyl group of these antibiotics. The presence and expression of specific AME genes within a bacterial strain determine its resistance profile to different aminoglycosides.

Table 1: Key Aminoglycoside-Modifying Enzymes Acting on Dihydrostreptomycin

Enzyme FamilySpecific EnzymeModificationTarget Site on Dihydrostreptomycin
N-Acetyltransferases (AAC) AAC(3)Acetylation3-amino group
AAC(6')Acetylation6'-amino group
O-Adenyltransferases (ANT) ANT(3")(9)Adenylylation3"-hydroxyl group
ANT(6)Adenylylation6-hydroxyl group
O-Phosphotransferases (APH) APH(3")Phosphorylation3"-hydroxyl group
APH(6)Phosphorylation6-hydroxyl group

Target Site Alterations Leading to Dihydrostreptomycin Sulphate Resistance

Another significant mechanism of resistance to dihydrostreptomycin involves alterations in its target site, the bacterial ribosome. These modifications prevent or reduce the binding of the antibiotic, rendering it ineffective even in the absence of enzymatic modification.

The primary target of dihydrostreptomycin within the 30S ribosomal subunit is the ribosomal protein S12, which is encoded by the rpsL gene. mcmaster.ca High-level resistance to dihydrostreptomycin is frequently associated with point mutations in the rpsL gene. These mutations lead to amino acid substitutions in the S12 protein, which in turn alter the structure of the dihydrostreptomycin binding pocket. For example, mutations at codon 43 (e.g., lysine to arginine) and codon 88 (e.g., lysine to arginine) are commonly observed in resistant clinical isolates. These changes in the S12 protein structure significantly reduce the binding affinity of dihydrostreptomycin to the ribosome, thereby conferring a high level of resistance. frontiersin.org

In addition to mutations in ribosomal proteins, modifications of the 16S rRNA, a key component of the 30S ribosomal subunit, can also lead to dihydrostreptomycin resistance. The binding site for dihydrostreptomycin on the 16S rRNA is located in a functionally critical region known as the 530 loop of helix 44. Mutations in the nucleotides of this region can disrupt the interaction between the antibiotic and the ribosome. Furthermore, enzymatic modification of the 16S rRNA by methyltransferases can also confer resistance. For instance, the methylation of specific nucleotides within the binding site can sterically hinder the binding of dihydrostreptomycin.

Table 2: Common Target Site Alterations Conferring Dihydrostreptomycin Resistance

GeneEncoded ComponentType of AlterationEffect on Dihydrostreptomycin Binding
rpsL Ribosomal Protein S12Point mutations (e.g., at codons 43, 88)Reduced binding affinity
rrs 16S Ribosomal RNAPoint mutations in the 530 loop regionDisrupted antibiotic-rRNA interaction
gidB 16S rRNA methyltransferaseMutations leading to loss of functionAltered methylation pattern affecting binding

Efflux Pumps and Reduced Cellular Uptake of Dihydrostreptomycin Sulphate

While the uptake of dihydrostreptomycin into bacterial cells is an active, energy-dependent process, some bacteria have developed mechanisms to actively expel the antibiotic, thereby reducing its intracellular concentration to sub-inhibitory levels. This process is mediated by efflux pumps, which are transmembrane proteins that recognize and transport a wide range of substrates, including antibiotics, out of the cell.

Several families of efflux pumps have been implicated in aminoglycoside resistance. The Resistance-Nodulation-Division (RND) family is particularly prominent in Gram-negative bacteria. The AcrAB-TolC efflux system in Escherichia coli and the MexXY-OprM system in Pseudomonas aeruginosa are well-characterized RND pumps known to extrude various antibiotics, including aminoglycosides. Overexpression of these pumps can lead to a significant increase in the minimum inhibitory concentration (MIC) of dihydrostreptomycin.

Transmembrane Transport Systems Impairing Dihydrostreptomycin Sulphate Accumulation

Bacterial resistance to Dihydrostreptomycin sulphate can be mediated by transmembrane transport systems, specifically efflux pumps, which actively extrude the antibiotic from the bacterial cell, thereby preventing it from reaching its ribosomal target. nih.gov These pumps are protein complexes that span the bacterial cell membrane and utilize energy to expel a wide range of substrates, including antibiotics like Dihydrostreptomycin.

Several families of efflux pumps contribute to this resistance, including the Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), and ATP-binding cassette (ABC) superfamilies. nih.govnih.gov For instance, the MexXY-OprM efflux system in Pseudomonas aeruginosa has been shown to contribute to aminoglycoside resistance. sigmaaldrich.com The induction of the mexY gene, which encodes a component of this pump, is dependent on the interaction between the drug and the ribosome. sigmaaldrich.com

The SMR family of efflux pumps, such as EmrE in Escherichia coli, can also recognize and transport aminoglycosides like streptomycin, although their clinical significance in conferring resistance remains under investigation. nih.gov Efflux pumps play a crucial role in both intrinsic and acquired resistance, often working in synergy with other resistance mechanisms to enhance bacterial survival in the presence of antibiotics. nih.govnih.gov

Efflux Pump FamilyExampleOrganismSubstrates Including Dihydrostreptomycin
Resistance-Nodulation-Division (RND)MexXY-OprMPseudomonas aeruginosaAminoglycosides
Small Multidrug Resistance (SMR)EmrEEscherichia coliAminoglycosides (e.g., Streptomycin)
ATP-binding cassette (ABC)VcaMVibrio choleraeMultiple drugs including aminoglycosides

Membrane Permeability Alterations Affecting Dihydrostreptomycin Sulphate Influx

Alterations in the permeability of the bacterial outer membrane can significantly impact the influx of Dihydrostreptomycin sulphate, contributing to resistance. mdpi.com The outer membrane of Gram-negative bacteria, in particular, serves as a formidable barrier to the entry of many antibiotics. nih.gov Dihydrostreptomycin, being a hydrophilic molecule, primarily enters the cell through porin channels. nih.gov

Bacteria can develop resistance by reducing the number of porin channels or by expressing mutated porins with altered channel properties that restrict the passage of the antibiotic. nih.govmdpi.com This reduction in influx lowers the intracellular concentration of Dihydrostreptomycin, preventing it from reaching a level sufficient to inhibit protein synthesis.

Furthermore, research has indicated that Dihydrostreptomycin can directly interact with and pass through the mechanosensitive channel of large conductance (MscL), a protein that acts as an emergency release valve in bacteria. eurekalert.orgplos.org This interaction modifies the channel's conformation, allowing the influx of the antibiotic. eurekalert.orgplos.org Therefore, mutations in the MscL channel could potentially alter the uptake of Dihydrostreptomycin, although this as a resistance mechanism requires further investigation.

Studies have also shown that pretreatment of bacterial cells with Dihydrostreptomycin can impair their ability to maintain a proton gradient across the cell membrane, suggesting that the antibiotic itself can affect membrane integrity, which may paradoxically influence its own uptake. researchgate.netnih.gov

Genetic Determinants and Transfer Mechanisms of Dihydrostreptomycin Sulphate Resistance

Plasmid-Mediated Resistance Gene Transfer (e.g., R-plasmids)

The dissemination of Dihydrostreptomycin sulphate resistance is frequently facilitated by the transfer of resistance genes located on plasmids, also known as R-plasmids or resistance factors. wikipedia.org These are extrachromosomal, self-replicating DNA molecules that can carry multiple antibiotic resistance genes. wikipedia.orgnih.gov The transfer of these plasmids between bacteria, even across different species and genera, occurs primarily through a process called conjugation. wikipedia.org

Plasmids encode the necessary machinery for their own transfer, including the formation of a pilus that establishes direct cell-to-cell contact. nih.gov This allows for the efficient spread of resistance determinants throughout a bacterial population. wikipedia.org For example, resistance to streptomycin in Shigella flexneri has been linked to a 6.3-kb plasmid. nih.gov In many Gram-negative bacteria, the genes strA and strB, which encode enzymes that inactivate streptomycin and Dihydrostreptomycin by phosphorylation, are often found on plasmids. apsnet.orgnih.gov The presence of these genes on mobile genetic elements like plasmids is a major contributor to the widespread prevalence of Dihydrostreptomycin resistance in clinical and agricultural settings. apsnet.orgfao.org

Plasmid FeatureDescription
Replication Capable of self-replication independent of the bacterial chromosome.
Gene Content Often carry multiple antibiotic resistance genes, contributing to multidrug resistance. wikipedia.org
Transfer Mechanism Primarily transferred between bacteria via conjugation. wikipedia.orgnih.gov
Host Range Can sometimes be transferred between different bacterial species and genera. wikipedia.org

Transposon-Associated Resistance Elements (e.g., Tn5393)

Transposons, or "jumping genes," are mobile genetic elements that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. khanacademy.org They play a significant role in the dissemination of antibiotic resistance genes. A key example related to Dihydrostreptomycin resistance is the transposon Tn5393. apsnet.orgnih.gov

Tn5393 is a class II, Tn3-type transposon that carries the streptomycin resistance genes, strA and strB. nih.gov These genes encode phosphotransferase enzymes that modify and inactivate streptomycin and Dihydrostreptomycin. apsnet.orgfao.org This transposon has been identified in various Gram-negative bacteria, including the plant pathogen Erwinia amylovora. apsnet.orgnih.gov The ability of Tn5393 to move between plasmids and chromosomes facilitates the spread of the strA-strB gene cassette. nih.gov For instance, in E. amylovora, Tn5393 has been found on different plasmids, such as pEa34 and pEU30. apsnet.org The movement of this transposon to conjugative plasmids is a primary reason for the wide distribution of strA and strB among diverse bacterial populations. nih.gov

It is noteworthy that variations in the structure of Tn5393 can affect the level of resistance. For example, the presence or absence of an insertion sequence like IS1133 can influence the expression of the strA-strB genes. apsnet.org Additionally, the insertion of other transposons within Tn5393, as seen with Tn5393e, can inactivate the expression of the resistance genes. nih.gov

Horizontal Gene Transfer Pathways: Conjugation, Transduction, and Transformation

Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes among bacteria. nih.govwikipedia.org This process allows for the acquisition of genetic material from sources other than parental inheritance. The three main pathways of HGT are conjugation, transduction, and transformation. news-medical.netnih.gov

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through a physical connection called a pilus. nih.govnews-medical.net As discussed previously, conjugation is a major route for the dissemination of R-plasmids carrying Dihydrostreptomycin resistance genes. wikipedia.org

Transduction: In transduction, bacterial DNA, including resistance genes, is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). news-medical.netnih.gov During the viral replication cycle, fragments of the host bacterium's DNA can be accidentally packaged into new phage particles, which can then be injected into another bacterium.

Transformation: This process involves the uptake of naked DNA from the environment by a competent bacterial cell. news-medical.netnih.gov This DNA can then be integrated into the recipient's genome. news-medical.net While less common than conjugation for the transfer of large plasmids, transformation can still contribute to the acquisition of resistance genes.

These HGT mechanisms enable the rapid evolution and adaptation of bacteria, allowing resistance to Dihydrostreptomycin sulphate to spread quickly through microbial communities. wikipedia.org

Ecological and Environmental Factors Driving Dihydrostreptomycin Sulphate Resistance Development

The development and spread of Dihydrostreptomycin sulphate resistance are significantly influenced by various ecological and environmental factors. The misuse and overuse of antibiotics in human medicine, veterinary practices, and agriculture create a strong selective pressure that favors the survival and proliferation of resistant bacteria. wikipedia.org

The environment, particularly soil and water, serves as a vast reservoir for antibiotic resistance genes (ARGs). researchgate.netnih.gov The high density of microbes in these environments facilitates genetic exchange, including the horizontal transfer of resistance genes. nih.gov The presence of antibiotics, heavy metals, and other pollutants in the environment can co-select for antibiotic resistance. wikipedia.org

Agricultural practices, such as the use of antibiotics in livestock, can lead to the contamination of soil and water with resistant bacteria and ARGs. wikipedia.orgnih.gov This can then spread to other environments and potentially to humans through the food chain or water supply. nih.gov Inadequate treatment of wastewater from pharmaceutical manufacturing and other industrial sources can also release antibiotics into the environment, further driving the selection of resistant strains. wikipedia.org

Recent global studies have shown that the distribution of ARGs in soil is influenced by climatic factors, with higher abundance in high-latitude cold and boreal forests. researchgate.netunimelb.edu.auwesternsydney.edu.au Mobile genetic elements were also identified as key drivers of the global distribution of these resistance genes. researchgate.netwesternsydney.edu.au

Selective Pressure from Environmental Exposure to Aminoglycosides

The presence of aminoglycosides, including dihydrostreptomycin, in the environment, even at sub-lethal concentrations, can act as a powerful selective pressure, favoring the survival and proliferation of resistant bacterial populations. The primary mechanism of resistance to streptomycin and dihydrostreptomycin is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The genes encoding these enzymes are often found on mobile genetic elements, facilitating their spread.

The extensive use of antibiotics in human medicine, veterinary practices, and agriculture has led to their release into various environmental compartments, such as wastewater, soil, and surface water. Wastewater treatment plants (WWTPs) are recognized as significant reservoirs and hotspots for the proliferation and dissemination of antibiotic resistance genes (ARGs). Although WWTPs are designed to remove pollutants, they can inadvertently create conditions that favor the selection and transfer of ARGs.

Recent research has focused on quantifying the abundance of ARGs in different stages of wastewater treatment. Metagenomic analysis of WWTPs has revealed the presence of a wide variety of ARGs, including those conferring resistance to aminoglycosides.

Aminoglycoside Resistance GeneSample TypeAbundance Range (copies/mL or copies/g)Reference
aadAWastewater Influent104 - 107 nih.gov
strAWastewater Influent103 - 106 frontiersin.org
strBWastewater Influent103 - 106 frontiersin.org
aph(3')-IaHospital Wastewater105 - 108 mdpi.com
aadARiver Water Downstream of WWTP102 - 105 nih.gov
strAAgricultural Soil104 - 107 oup.com

Interestingly, some studies suggest that the correlation between antibiotic consumption and the prevalence of resistance genes is not always straightforward. Research analyzing a vast number of bacterial genomes from various environments has indicated that ecological factors might play a more significant role in the distribution of AME genes than the selective pressure from antibiotic use alone. researchgate.net This suggests that while environmental exposure to aminoglycosides undoubtedly contributes to the selection of resistant strains, the dynamics of resistance are also influenced by the complex interactions within microbial ecosystems.

Role of Microbial Communities in Resistance Gene Dissemination

Microbial communities are dynamic ecosystems where genetic material is frequently exchanged between different bacteria, a process known as horizontal gene transfer (HGT). HGT is a primary driver in the rapid and widespread dissemination of antibiotic resistance genes, including those conferring resistance to dihydrostreptomycin sulphate. The main mechanisms of HGT are transformation, transduction, and conjugation.

The genes responsible for dihydrostreptomycin resistance, most notably strA and strB, are often located on mobile genetic elements (MGEs) such as plasmids and transposons. apsnet.orgnih.gov These MGEs act as vehicles, facilitating the transfer of resistance genes not only between bacteria of the same species but also across species and even genera.

The transposon Tn5393 is a well-characterized MGE that frequently carries the strA-strB gene cassette. nih.govresearchgate.net This transposon has been identified in a diverse range of Gram-negative bacteria isolated from various environments, including plants, animals, and humans. apsnet.org The ability of Tn5393 to move between different plasmids and from plasmids to the bacterial chromosome significantly contributes to the dissemination of streptomycin and dihydrostreptomycin resistance.

The frequency of HGT can vary depending on the specific MGE, the bacterial species involved, and the environmental conditions. Studies have demonstrated that the transfer of plasmids carrying antibiotic resistance genes can occur at frequencies ranging from 10⁻² to 10⁻⁸ transconjugants per recipient cell. nih.gov Furthermore, the presence of sub-inhibitory concentrations of certain antibiotics has been shown to increase the frequency of conjugation, suggesting that environmental antibiotic pollution can directly promote the spread of resistance genes. frontiersin.org

Mobile Genetic Element (MGE)Associated Dihydrostreptomycin Resistance Gene(s)Bacterial Host(s)Reference
Transposon Tn5393strA-strBErwinia amylovora, Pseudomonas syringae, Pantoea agglomerans apsnet.orgnih.gov
Plasmid RSF1010 and relativesstrA-strBWide range of Gram-negative bacteria oup.com
IncQ plasmidsstrA-strBEscherichia coli, Salmonella enterica asm.org
IntegronsaadA gene cassettesEnterobacteriaceae, Pseudomonas aeruginosa nih.gov

Advanced Analytical Methodologies for Dihydrostreptomycin Sulphate Characterization

Chromatographic Techniques for Dihydrostreptomycin (B1670612) Sulphate and Related Substances Analysis

Chromatography remains a cornerstone for the separation and analysis of Dihydrostreptomycin sulphate. High-Performance Liquid Chromatography (HPLC) is particularly prominent due to its high resolution and adaptability.

HPLC methods coupled with Ultraviolet (UV) detection are widely employed for the analysis of Dihydrostreptomycin sulphate. nih.gov A common approach involves using a base-deactivated reversed-phase silica (B1680970) gel column with UV detection at wavelengths around 205 nm. nih.govresearchgate.net One established method utilizes an isocratic mobile phase composed of 0.1% phosphoric acid, achieving a retention time of approximately 1.67 minutes. ekb.egekb.eg This technique has been validated for linearity in the concentration range of 200.0–800.0 μg/mL, with detection and quantification limits of 0.85 and 2.57 μg/mL, respectively. ekb.egekb.eg

Reversed-phase ion-pair chromatography is a powerful technique for separating ionic compounds like Dihydrostreptomycin sulphate on a non-polar stationary phase. technologynetworks.com This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a reversed-phase column, such as a C18 column. technologynetworks.com

For the analysis of Dihydrostreptomycin sulphate, sodium octanesulfonate is a commonly used ion-pairing reagent. nih.gov A typical mobile phase consists of an aqueous solution containing sodium sulphate, sodium octanesulfonate, acetonitrile, and a phosphate (B84403) buffer to maintain a specific pH. nih.govresearchgate.net This methodology effectively separates Dihydrostreptomycin from its related substances, including streptidine (B14820), Dihydrostreptomycin B, streptomycin (B1217042), and deoxydihydrostreptomycin. nih.gov The separation is influenced by various chromatographic parameters, and the total analysis time is typically around 55 minutes. nih.gov

Table 1: Example HPLC Method Parameters for Dihydrostreptomycin Sulphate Analysis

ParameterConditionReference
ColumnBase deactivated reversed-phase silica gel nih.gov
Mobile Phase4 g/L Sodium sulfate (B86663), 1.5 g/L Sodium octanesulfonate, 100 mL/L Acetonitrile, 50 mL/L 0.2 M Phosphate buffer (pH 3.0) nih.gov
DetectionUV at 205 nm nih.gov
Analysis Time55 minutes nih.gov

To enhance the sensitivity and specificity of detection, post-column derivatization with fluorescence detection is often utilized. fao.orgnih.gov Since Dihydrostreptomycin lacks a strong native chromophore, this technique introduces a fluorescent tag to the molecule after it has been separated by the HPLC column. researchgate.net

A common derivatizing reagent is 1,2-naphthoquinone-4-sulfonic acid (NQS), which reacts with the guanidino groups of Dihydrostreptomycin in an alkaline medium to form a highly fluorescent product. ekb.egnih.govtandfonline.com This method allows for the determination of Dihydrostreptomycin at low concentrations. nih.gov For instance, in the analysis of tissue samples, this technique has achieved a limit of quantification of 400 µg/kg. fao.org The eluate from the analytical column is mixed with the derivatizing reagent, and the resulting fluorescence is measured by a detector. fao.orgnih.gov

Table 2: Performance of HPLC with Post-Column Derivatization

ParameterValueReference
Limit of Detection (Streptomycin)0.1 ppm nih.gov
Limit of Detection (Dihydrostreptomycin)0.15 ppm nih.gov
Limit of Quantification (Streptomycin)0.35 ppm nih.gov
Limit of Quantification (Dihydrostreptomycin)0.5 ppm nih.gov
Recovery (Streptomycin)80.4% - 81.5% nih.gov
Recovery (Dihydrostreptomycin)79.6% - 84.4% nih.gov

The development and optimization of HPLC methods are critical for accurate quantification. This involves a systematic investigation of various parameters to achieve the desired separation and sensitivity. Factors such as the type and concentration of the ion-pairing reagent, the composition of the mobile phase (including the organic modifier and buffer pH), and the column temperature are all optimized. nih.gov

For instance, a stability-indicating HPLC-UV method was developed using a Phenomenex Prodigy ODS3 column with an isocratic mobile phase of 0.1% phosphoric acid at a flow rate of 1.5 mL/min and UV detection at 210 nm. ekb.egekb.eg This method demonstrated linearity (r² > 0.999) over a concentration range of 200.0–800.0 μg/mL, with an accuracy of 100.64% and relative standard deviations of less than 2%. ekb.egekb.eg The limit of detection (LOD) and limit of quantification (LOQ) were reported as 0.85 μg/mL and 2.57 μg/mL, respectively. ekb.egekb.eg Such validated methods are deemed suitable for quality control and stability testing of Dihydrostreptomycin sulphate in pharmaceutical formulations. ekb.eg

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of Dihydrostreptomycin sulphate. nih.gov It is particularly advantageous due to its low sample and reagent consumption. nih.gov

Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in a capillary filled with a buffer solution. nih.gov This technique has been successfully applied to the analysis of Dihydrostreptomycin and its related substances. researchgate.net One CZE method for the simultaneous determination of procaine, Dihydrostreptomycin, and penicillin G in veterinary preparations was developed using a 0.08 M borate (B1201080) buffer at pH 8.0, a temperature of 35°C, and a voltage of 15 kV. nih.gov The method was validated for selectivity, precision, linearity, LOD, LOQ, and accuracy. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both neutral and charged molecules. core.ac.ukwikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org A CD-MEKC system utilizing sodium dodecyl sulfate and sulfated-β-cyclodextrin has been developed for the simultaneous separation of Penicillin G procaine, Penicillin G benzathine, and Dihydrostreptomycin sulphate. researchgate.net

Table 3: Validated CZE Method Parameters

ParameterConditionReference
Buffer0.08 M Borate buffer (pH 8.0) nih.gov
Temperature35°C nih.gov
Voltage15 kV nih.gov

Capillary Electrophoresis (CE) for Dihydrostreptomycin Sulphate Profiling

Complexation and Detection Strategies in CE for Dihydrostreptomycin Sulphate

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of highly polar compounds like Dihydrostreptomycin sulphate due to its high efficiency and resolution. nih.gov However, the inherent properties of Dihydrostreptomycin necessitate specialized complexation and detection strategies to achieve the required sensitivity and selectivity. ubaya.ac.id

One of the primary challenges in CE analysis of Dihydrostreptomycin is its detection. Since it lacks a native chromophore, direct UV detection is often impractical. To address this, indirect UV detection is a commonly employed strategy. This involves adding a UV-absorbing compound to the background electrolyte. When Dihydrostreptomycin migrates through the capillary, it displaces these chromophoric ions, leading to a decrease in absorbance that can be measured.

To enhance separation selectivity and improve detection, complexation strategies are frequently utilized. Borate complexation is a well-established approach for the analysis of aminoglycosides in CE. capes.gov.br Dihydrostreptomycin contains multiple hydroxyl groups that can form reversible complexes with borate ions in an alkaline buffer. This complexation imparts a negative charge to the otherwise cationic or neutral molecule, altering its electrophoretic mobility and allowing for more effective separation from other components. The state of ionization and the introduction of complexing agents are key ways to influence selectivity in CE. ubaya.ac.id

Alternative strategies include derivatization, where the Dihydrostreptomycin molecule is chemically modified to attach a chromophoric or fluorophoric tag, enabling highly sensitive detection. While effective, derivatization can add complexity to the sample preparation process.

Validation Parameters for Dihydrostreptomycin Sulphate Analytical Methods

Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose. wjarr.com For Dihydrostreptomycin sulphate, validation is performed according to guidelines from international bodies like the International Conference on Harmonisation (ICH). ekb.eg The key parameters evaluated include specificity, linearity, precision, detection and quantification limits, accuracy, and robustness. ekb.egoup.comresearchgate.net

Specificity, Linearity, and Precision Assessments

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com For Dihydrostreptomycin sulphate, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by comparing the analyte's peak purity in samples and standards. oup.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. For Dihydrostreptomycin sulphate, linearity is typically evaluated over a specific concentration range. For instance, a high-performance liquid chromatography (HPLC) method showed linearity in the concentration range of 200.0–800.0 μg/mL with a correlation coefficient (r²) greater than 0.999. ekb.eg Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated linearity in the dynamic range of 50–400 µg/kg, also with correlation coefficients above 0.99. oup.comnih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. wjarr.com For Dihydrostreptomycin sulphate analysis, precision is expressed as the Relative Standard Deviation (%RSD). Acceptable limits are typically less than 2.0% for the assay of the active substance. ekb.eg In residue analysis, RSD values for intra- and inter-day repeatability are expected to be lower than 15% for concentrations above 100 µg/kg and lower than 20% for concentrations below this level. oup.com

Detection (LOD) and Quantification (LOQ) Limits Determination

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.egLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

These limits are crucial for the analysis of impurities and residues. They are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. ekb.eg The determined values can vary significantly depending on the analytical technique and the sample matrix.

Interactive Table: LOD and LOQ Values for Dihydrostreptomycin Sulphate by Different Methods

Analytical MethodMatrixLODLOQ
HPLC-UV ekb.egPharmaceutical Formulation0.85 µg/mL2.57 µg/mL
HPLC-UV (alternative) ekb.egPharmaceutical Formulation26.67 µg/mL80.0 µg/mL
LC-APCI-MS/MS oup.comnih.govMilk25 µg/kg50 µg/kg
UPLC-ESI-MS/MS biomedpharmajournal.orgHoneyNot explicitly stated2.0 µg/kg

Accuracy and Robustness Evaluation in Dihydrostreptomycin Sulphate Analysis

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure Dihydrostreptomycin sulphate standard is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. ekb.eg For pharmaceutical assays, recovery is expected to be within 98-102%. ekb.eg In residue analysis, average accuracies are often in the range of 84-110%. oup.comnih.gov One HPLC method reported an accuracy, expressed as recovery, of 100.64%. ekb.eg

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, flow rate, or column temperature. The method is considered robust if the results remain within acceptable limits despite these minor changes. ekb.eg

Comparative Analysis of Analytical Approaches for Dihydrostreptomycin Sulphate

The choice of an analytical method for Dihydrostreptomycin sulphate depends on the specific application, whether for quality control of bulk drug substance, formulation analysis, or residue monitoring in food products.

Comparison with Microbiological Assay Methods

Historically, the potency of antibiotics like Dihydrostreptomycin sulphate was determined using microbiological assays. slideshare.net These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism and compare it to a reference standard. slideshare.net While valuable, these bioassays have several limitations when compared to modern physicochemical methods like HPLC and LC-MS/MS.

Specificity: Microbiological assays are not specific to a single chemical entity. They measure the total antimicrobial activity, meaning they can be influenced by the presence of other active antibiotics or biologically active degradation products. nih.gov In contrast, chromatographic methods like HPLC can separate Dihydrostreptomycin from related substances and degradation products, providing a highly specific measurement of the parent compound. nih.gov

Precision and Accuracy: Physicochemical methods generally offer superior precision and accuracy. nih.gov While bioassays are essential for confirming biological activity, they are inherently more variable due to their reliance on a biological response. An analysis of the antibiotic clarithromycin (B1669154) showed that HPLC demonstrated improved precision (0.88-19.86% vs. 4.51-26.78%) and accuracy (99.27-103.42% vs. 78.52-131.19%) compared to the bioassay method. nih.gov

Analysis Time and Throughput: Chromatographic methods are typically faster and more amenable to automation, allowing for higher sample throughput. Microbiological assays require incubation periods that can last from 16 to 24 hours, significantly delaying the availability of results. slideshare.net

Interactive Table: Comparison of Analytical and Microbiological Methods

FeaturePhysicochemical Methods (e.g., HPLC, CE)Microbiological Assays
Principle Separation and quantification based on physical/chemical properties.Inhibition of microbial growth. slideshare.net
Specificity High; distinguishes parent drug from impurities and metabolites. nih.govLow; measures total antimicrobial activity. nih.gov
Precision High; typically low %RSD. nih.govLower; subject to biological variability. nih.gov
Analysis Time Rapid (minutes to an hour).Slow (requires long incubation periods). slideshare.net
Measurement Concentration (e.g., µg/mL).Potency (e.g., International Units/mL). slideshare.net
Primary Use Quality control, purity testing, pharmacokinetic studies.Potency determination, confirmation of biological activity.

Evaluation of Method Equivalence and Applicability

The selection of an analytical method for Dihydrostreptomycin sulphate is often guided by the sample matrix, required sensitivity, and the purpose of the analysis, such as quality control or residue monitoring. Consequently, evaluating the equivalence and applicability of different methods is a critical step in validation. High-Performance Liquid Chromatography (HPLC) is frequently compared with traditional microbiological assays and other advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

A comparative study using sheep liver and kidney tissues fortified with Dihydrostreptomycin at concentrations of 500 µg/kg and 1200 µg/kg found that the results from an HPLC method were equivalent to those obtained from a standard antimicrobial assay. fao.org This equivalence is significant as it confirms that a specific chemical assay can produce results comparable to those based on antimicrobial activity. fao.org Similarly, in a study analyzing residues in pigs, HPLC and microbiological assays were used concurrently, demonstrating the viability of both approaches for residue determination. europa.eu

The European Pharmacopoeia (Ph. Eur.) prescribes an ion-pairing liquid chromatography method with ultraviolet (LC/UV) detection for the quantitative analysis of Dihydrostreptomycin sulphate. researchgate.net While highly applicable for quality control in pharmaceutical samples, this method's use of a non-volatile mobile phase makes it challenging to couple directly with mass spectrometry (MS). researchgate.net To overcome this, researchers have developed procedures where eluted peaks are collected, desalted, and then introduced into the mass spectrometer, allowing for the characterization of unknown impurities. researchgate.net

Alternative HPLC methods have been developed to enhance applicability for different sample types. One such method uses a base-deactivated reversed-phase silica gel column with UV detection at 205 nm. researchgate.netnih.gov This technique allows for the separation of Dihydrostreptomycin from related substances like streptomycin, streptidine, and Dihydrostreptomycin B within a single 55-minute analysis, demonstrating its applicability for purity testing of commercial samples. researchgate.netnih.gov Another stability-indicating HPLC-UV method was developed and validated according to International Conference on Harmonisation (ICH) guidelines, proving its suitability for quality control and stability tests of pharmaceutical formulations. ekb.eg

The establishment of an International Standard for Dihydrostreptomycin involved a collaborative assay where a proposed standard was compared against a reference standard from the Food and Drug Administration (FDA). who.int This evaluation involved seven laboratories in five countries and utilized both biological methods (using Staphylococcus aureus, Bacillus subtilis, or Klebsiella pneumoniae) and physicochemical methods, providing a robust assessment of equivalence. who.int

Below is a comparative overview of different analytical methodologies for Dihydrostreptomycin sulphate.

Method Principle Typical Application Key Findings on Equivalence/Applicability
HPLC with Post-Column Derivatization and Fluorescence Detection Chromatographic separation followed by chemical reaction to produce a fluorescent derivative for detection.Residue analysis in animal tissues (muscle, liver, kidney, fat). fao.orgResults were found to be equivalent to those from antimicrobial assays for fortified tissues. fao.org The method is linear for concentrations between 400-5000 µg/kg. fao.org
Antimicrobial/Microbiological Assay Inhibition of bacterial growth (e.g., B. subtilis) is measured and correlated to antibiotic concentration.Residue screening in tissues and milk. fao.orgwho.intProvides results based on biological activity, which were shown to be equivalent to a specific chemical HPLC assay in a comparative study. fao.org
Ion-Pair Reversed Phase LC-UV Uses an ion-pairing reagent in the mobile phase to enhance retention of the polar analyte on a non-polar stationary phase.Quality control and quantitative analysis of pharmaceutical-grade Dihydrostreptomycin sulphate. researchgate.netresearchgate.netThe method described by the European Pharmacopoeia is effective but uses non-volatile salts, making direct coupling with MS difficult. researchgate.net
UPLC-ESI-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry using electrospray ionization.Sensitive and selective quantification of residues in complex matrices like honey and milk. biomedpharmajournal.orgresearchgate.netValidated according to European Commission Decision 2002/657/EC, proving its applicability for routine analysis and confirmation of residues at low levels. biomedpharmajournal.org
Hydrophilic Interaction Chromatography (HILIC) Chromatographic separation of polar compounds on a polar stationary phase.Purity testing and analysis of polar impurities in commercial samples. researchgate.netA valuable alternative to reversed-phase chromatography for separating highly polar compounds like aminoglycosides. researchgate.net

Application of Analytical Methods for Environmental Monitoring and Research Samples

Analytical methods for Dihydrostreptomycin sulphate are widely applied in monitoring residues in food products of animal origin and in various research contexts. These applications are crucial for ensuring food safety and understanding the distribution of the compound.

In food monitoring, HPLC with post-column derivatization and fluorescence detection has been successfully used to measure Dihydrostreptomycin residues in the muscle, liver, kidney, and fat of cattle, sheep, and pigs. fao.org Validation of this method showed a limit of quantification (LOQ) of 400 µg/kg for all tissues. fao.org Application of this method in residue depletion studies revealed that in treated cattle, residues were below the LOQ in edible tissues 14 days after treatment, though variable concentrations (<400 to 1140 µg/kg) were found at the injection site between 14 and 18 days post-treatment. fao.org

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for residue analysis. A UPLC-ESI-MS/MS method was developed and validated for the simultaneous detection of Dihydrostreptomycin and streptomycin in honey. biomedpharmajournal.orgresearchgate.net The method's applicability was confirmed by analyzing 21 honey samples collected from local markets, none of which contained detectable residues of either compound. biomedpharmajournal.org Similarly, an LC-APCI-MS-MS method was validated for quantifying residues in pasteurized milk, achieving a limit of detection (LOD) of 25 µg/kg and an LOQ of 50 µg/kg for both Dihydrostreptomycin and streptomycin. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) has proven effective for the purity analysis of commercial Dihydrostreptomycin sulphate samples. researchgate.net This technique is particularly suited for separating the highly polar Dihydrostreptomycin from its related impurities. researchgate.net In one study, HILIC was applied to test 12 commercial samples of streptomycin sulphate, revealing impurity levels ranging from 4.6% to 16.0%, highlighting the method's utility in quality control and research. researchgate.net

The following table summarizes findings from various studies applying analytical methods to research and monitoring samples.

Sample Matrix Analytical Method Limit of Quantification (LOQ) Key Research Findings
Cattle, Sheep, Pig Tissues (Muscle, Liver, Kidney, Fat) HPLC with Fluorescence Detection400 µg/kgResidues were below LOQ in edible tissues after 14 days post-treatment, but persisted at the injection site in cattle and sheep for up to 18 days. fao.org
Honey UPLC-ESI-MS/MSCCα: 11.27 µg/kgAnalysis of 21 commercial honey samples showed no detectable residues of Dihydrostreptomycin. biomedpharmajournal.org
Pasteurized Milk LC-APCI-MS-MS50 µg/kgThe method was validated and deemed suitable for quantifying and confirming residues at levels below established maximum residue limits. researchgate.net
Bovine Milk HPLC with Fluorescence Detection50 µg/kgThe method was available for monitoring residues in bovine milk. europa.eu
Commercial Streptomycin Sulphate Batches HILIC0.09% (for streptomycin)Analysis of 12 commercial samples revealed total impurity levels between 4.6% and 16.0%. researchgate.net

Environmental Fate and Degradation Pathways of Dihydrostreptomycin Sulphate

Abiotic Degradation Processes of Dihydrostreptomycin (B1670612) Sulphate in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For Dihydrostreptomycin sulphate, these processes primarily include photodegradation and hydrolysis, which are significantly influenced by the characteristics of the environmental matrix, such as water and soil. Safety data for Dihydrostreptomycin sulphate indicates that the compound is stable under normal conditions but can undergo decomposition at elevated temperatures.

Photodegradation, or photolysis, is a significant pathway for the breakdown of chemical compounds in the environment when exposed to sunlight. While specific photodegradation kinetic studies for Dihydrostreptomycin sulphate are limited, research on the closely related compound, streptomycin (B1217042), provides valuable insights.

Studies have shown that streptomycin's degradation in aquatic environments follows a first-order kinetic model. nih.gov The degradation rate under light exposure is significantly faster, approximately 2.6 times greater than in dark conditions, highlighting the crucial role of sunlight in its environmental breakdown. nih.gov The process of photolysis involves the absorption of light energy, leading to the cleavage of chemical bonds within the molecule. For complex molecules like aminoglycosides, this can result in a variety of transformation products.

Further research comparing different antibiotics demonstrated that while some, like ciprofloxacin, are readily photo-degraded, streptomycin shows a moderate susceptibility to photolysis. researchgate.net The efficiency of this process can be enhanced by the presence of photocatalysts, such as titanium dioxide (TiO2), which can accelerate the removal of the antibiotic from water. researchgate.net

Table 1: Comparative Photodegradation of Streptomycin (Data based on related compounds as a proxy for Dihydrostreptomycin sulphate)

ConditionObservationKinetic ModelReference
Light Exposure vs. DarkDegradation rate is 2.6x faster under lightFirst-Order nih.gov
Photolysis vs. Photocatalysis (TiO2)Photocatalysis is more effective for removalFirst-Order (Lagmuir-Hinshelwood) researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Dihydrostreptomycin sulphate is significantly dependent on the pH of the surrounding medium.

Research on streptomycin indicates that it is most stable in neutral conditions (pH 7). nih.gov However, it readily decomposes in both acidic and basic environments. nih.gov This pH-mediated degradation is a critical factor in its environmental persistence. For instance, alkaline degradation of dihydrostreptomycin has been shown to yield specific products, such as dideguanyldihydrostreptomycin, through the cleavage of its guanidino groups. acs.org The hydrolysis of ether bonds within the molecule is a primary mechanism of decomposition in acidic and alkaline solutions. researchgate.net

A study on various veterinary antibiotics found that pH had a significant effect on the degradation rates of tetracyclines, although dihydrostreptomycin was not included in this specific study. nih.govmst.eduresearchgate.net The general trend for many antibiotics is that hydrolysis rates increase as the pH moves away from neutrality. nih.govmst.eduresearchgate.net

Temperature is a key factor influencing the rate of chemical reactions, including degradation processes. For streptomycin, degradation is enhanced at higher temperatures. nih.gov One study quantified this effect, noting that the half-life of streptomycin in an aquatic environment decreased from 103.4 days at 15°C to 30.9 days at 40°C. nih.gov This follows the Arrhenius relationship, where reaction rates increase with temperature. nih.govmst.eduresearchgate.net Safety data also confirms that hazardous decomposition products of Dihydrostreptomycin sulphate can form at elevated temperatures. merck.commerck.com

The ionic strength of the solution, which is a measure of the concentration of ions, can also affect degradation rates. For streptomycin, the presence of cations like Ca2+ has been shown to accelerate the degradation process. nih.gov However, the effect of ionic strength can be compound-specific. A study on several other antibiotics found that ionic strength did not have a statistically significant effect on their degradation rates. nih.govmst.edu In contrast, another study observed that the initial uptake of dihydrostreptomycin by Escherichia coli was competitively and reversibly inhibited by added salts in a manner dependent on ionic strength. nih.gov

Table 2: Influence of Temperature on Streptomycin Degradation Half-Life (Data based on related compounds as a proxy for Dihydrostreptomycin sulphate)

Temperature (°C)Half-Life (Days)Reference
15103.4 nih.gov
4030.9 nih.gov

Adsorption, Sorption, and Mobility of Dihydrostreptomycin Sulphate in Environmental Compartments

The environmental mobility and distribution of dihydrostreptomycin sulphate are significantly influenced by its adsorption and sorption characteristics in various environmental matrices, particularly soil and sediment. These processes dictate the concentration of the compound in the aqueous phase, thereby affecting its potential for transport, degradation, and biological uptake.

Interaction with Soil and Sediment Components

Dihydrostreptomycin, an aminoglycoside antibiotic, is a cationic molecule under typical environmental pH conditions. This positive charge plays a crucial role in its interaction with soil and sediment components, which are often negatively charged. The primary mechanisms governing the sorption of dihydrostreptomycin in these compartments include:

Cation Exchange: This is considered the dominant mechanism for the adsorption of aminoglycoside antibiotics in soil. The positively charged functional groups of dihydrostreptomycin molecules are electrostatically attracted to the negatively charged surfaces of clay minerals and organic matter.

Surface Complexation: Dihydrostreptomycin can form complexes with metal oxides and hydroxides present in soil and sediment.

Hydrogen Bonding: The numerous hydroxyl and amine groups in the dihydrostreptomycin molecule can participate in hydrogen bonding with functional groups on the surface of soil organic matter and clay minerals.

The extent of adsorption is influenced by several soil and sediment properties:

pH: Soil and sediment pH affects both the charge of dihydrostreptomycin and the surface charge of the sorbents. At lower pH values, both the antibiotic and the soil particles tend to be more positively charged, which can lead to electrostatic repulsion and reduced adsorption. Conversely, as pH increases, the negative charge on soil colloids increases, enhancing the potential for cation exchange. For streptomycin, a closely related compound, adsorption has been observed to be relatively constant in a pH range of 3.5 to 8, decreasing at a pH greater than 8 scientific.net.

Clay Content and Type: Soils with higher clay content generally exhibit a greater capacity for adsorbing dihydrostreptomycin due to the larger surface area and higher cation exchange capacity (CEC) of clay minerals.

Organic Matter Content: Soil organic matter provides a significant number of negatively charged sites for cation exchange and functional groups for other interactions, thus positively correlating with the adsorption of dihydrostreptomycin.

Presence of Cations: The presence of other cations in the soil solution can compete with dihydrostreptomycin for binding sites, potentially reducing its adsorption. Studies on streptomycin have shown that the presence of cations like Ca2+, Na+, and K+ can influence its sorption capacity scientific.net.

Distribution Coefficients and Environmental Partitioning

The partitioning of dihydrostreptomycin sulphate between the solid (soil/sediment) and aqueous phases is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc). These coefficients are essential for predicting the mobility and fate of the compound in the environment.

Soil-Water Distribution Coefficient (Kd): This coefficient represents the ratio of the concentration of a substance adsorbed to the solid phase to its concentration in the aqueous phase at equilibrium. A higher Kd value indicates stronger sorption and lower mobility.

Organic Carbon-Normalized Distribution Coefficient (Koc): This coefficient normalizes the Kd value to the fraction of organic carbon in the soil or sediment. It is often used to compare the sorption potential of a compound across different soils with varying organic matter content.

Specific experimental data for the Kd and Koc of dihydrostreptomycin sulphate are scarce in the scientific literature. However, based on its cationic nature and the known behavior of other aminoglycoside antibiotics, it is expected to have relatively high Kd and Koc values, indicating strong adsorption to soil and sediment and, consequently, low mobility. For streptomycin, adsorption modeling has been shown to be better fitted by the Freundlich isotherm compared to the Langmuir isotherm, suggesting a heterogeneous surface for adsorption scientific.net.

Table 1: Factors Influencing the Adsorption of Dihydrostreptomycin Sulphate in Soil and Sediment

Environmental FactorEffect on AdsorptionUnderlying Mechanism
Soil/Sediment pHAdsorption is generally stable in the pH range of 3.5-8 and decreases at pH > 8 (based on streptomycin data).Influences the surface charge of both the antibiotic and the soil/sediment particles, affecting electrostatic interactions.
Clay ContentHigher clay content leads to increased adsorption.Provides a larger surface area and higher cation exchange capacity for binding.
Organic Matter ContentHigher organic matter content enhances adsorption.Offers numerous negatively charged sites for cation exchange and functional groups for other interactions.
Presence of Competing Cations (e.g., Ca²⁺, Na⁺, K⁺)Can decrease adsorption of dihydrostreptomycin.Competition for available binding sites on soil and sediment particles.

Proposed Degradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

The degradation of dihydrostreptomycin sulphate in the environment is a critical process that determines its persistence and the potential for long-term ecological effects. Degradation can occur through various abiotic and biotic pathways. As dihydrostreptomycin is a derivative of streptomycin, much of the understanding of its environmental degradation is inferred from studies on streptomycin nih.gov.

Key degradation processes include:

Hydrolysis: The glycosidic bonds in the dihydrostreptomycin molecule can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This process can lead to the cleavage of the molecule into its constituent parts: streptidine (B14820) and dihydrostreptobiosamine.

Photodegradation: In aquatic environments, dihydrostreptomycin may be susceptible to photodegradation upon exposure to sunlight. The rate of photodegradation can be influenced by the presence of photosensitizing substances like dissolved organic matter (DOM) nih.govacs.org.

Microbial Degradation: Microorganisms in soil and water can play a significant role in the breakdown of dihydrostreptomycin. This is a key degradation pathway in terrestrial environments.

Elucidation of Major Degradation Products and Their Environmental Fate

Research on the degradation of streptomycin in aquatic environments has identified several potential degradation products. It is plausible that dihydrostreptomycin follows similar degradation pathways. The primary degradation pathway for streptomycin involves the hydrolysis of the glycosidic linkage, leading to the formation of streptidine and streptobiosamine (or in the case of dihydrostreptomycin, dihydrostreptobiosamine) nih.gov. Further degradation of these initial products can occur.

The environmental fate of these degradation products is largely unknown. However, it is generally observed that the degradation of antibiotics often results in products with reduced or no antibacterial activity nih.gov.

Table 2: Proposed Major Degradation Products of Dihydrostreptomycin

Parent CompoundProposed Degradation ProductFormation Pathway
DihydrostreptomycinStreptidineHydrolysis of the glycosidic bond
Dihydrostreptobiosamine

Impact of Coexisting Substances on Dihydrostreptomycin Sulphate Environmental Persistence

The persistence of dihydrostreptomycin sulphate in the environment can be significantly influenced by the presence of other substances.

Dissolved Organic Matter (DOM): In aquatic systems, DOM can have a dual effect. It can act as a photosensitizer, accelerating photodegradation. Conversely, it can also compete for light and radical species, potentially inhibiting degradation nih.govnih.gov.

Surfactants: Studies on streptomycin have shown that anionic surfactants can promote its degradation, while cationic surfactants may suppress it nih.gov.

Metal Ions: The presence of certain metal ions, such as Ca2+, has been shown to accelerate the degradation of streptomycin in water nih.gov.

Environmental Impact Assessment Methodologies for Dihydrostreptomycin Sulphate (Excluding Specific Regulatory Thresholds)

The assessment of the potential environmental impact of dihydrostreptomycin sulphate involves a structured, tiered approach to characterize the risk it may pose to various environmental compartments. These methodologies are generally applicable to veterinary medicinal products.

A common framework for environmental risk assessment (ERA) involves the following components:

Hazard Identification: This step involves identifying the potential adverse effects of dihydrostreptomycin sulphate on non-target organisms in the environment.

Exposure Assessment: This involves predicting the concentration of the substance that is likely to be found in different environmental compartments (e.g., soil, water, sediment). This is often expressed as the Predicted Environmental Concentration (PEC).

Effects Assessment: This step determines the concentration of the substance below which unacceptable effects on the environment are unlikely to occur. This is often referred to as the Predicted No-Effect Concentration (PNEC). The PNEC is typically derived from ecotoxicity data (e.g., EC50, NOEC) by applying assessment factors.

Risk Characterization: The risk is characterized by comparing the predicted exposure concentration with the predicted no-effect concentration. A common method is the calculation of a Risk Quotient (RQ) , which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC).

Species Sensitivity Distributions (SSDs) are a more advanced method used in effects assessment. SSDs are statistical models that describe the variation in sensitivity of different species to a chemical. They can be used to estimate the concentration at which a certain proportion of species in an ecosystem will be affected, providing a more comprehensive view of the potential ecological risk.

These assessment methodologies provide a systematic way to evaluate the potential environmental impact of dihydrostreptomycin sulphate without relying on specific regulatory thresholds, focusing instead on the intrinsic properties of the compound and the characteristics of the receiving environment.

Structure Activity Relationship Sar and Molecular Design Studies of Dihydrostreptomycin Sulphate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrostreptomycin (B1670612) Sulphate

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to establish a relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models are pivotal in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and minimizing extensive experimental testing. jocpr.comlongdom.org For Dihydrostreptomycin sulphate, QSAR studies aim to correlate its molecular features with its antibacterial efficacy.

The biological activity of a molecule like Dihydrostreptomycin sulphate is intrinsically linked to its physicochemical properties. These properties, known as descriptors, govern its ability to reach and interact with its target, primarily the 30S ribosomal subunit in bacteria. toku-e.comselleckchem.com Key descriptors include molecular weight, lipophilicity (log P), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. longdom.org

While specific QSAR regression analyses for Dihydrostreptomycin sulphate are not extensively detailed in publicly available literature, the correlation between its descriptors and activity can be inferred. The high number of hydrogen bond donors and acceptors is crucial for its binding to the ribosomal RNA target. Its large molecular size and high polarity influence its solubility and ability to cross bacterial cell membranes, a process that is known to be complex and involve specific channels like MscL. selleckchem.complos.org

Table 1: Key Physicochemical Descriptors for Dihydrostreptomycin (Note: Data is for the parent Dihydrostreptomycin molecule)

DescriptorValueSignificance in Biological Activity
Molecular Weight 583.6 g/mol Influences diffusion and transport across membranes.
Hydrogen Bond Donors 16Critical for specific interactions and high-affinity binding to the ribosomal target.
Hydrogen Bond Acceptors 12Essential for forming stable hydrogen bonds with the target site.
Polar Surface Area (PSA) 299 ŲHigh polarity affects cell permeability and solubility in aqueous environments.
LogP (Octanol-Water Partition Coefficient) -8.5Indicates very low lipophilicity (high hydrophilicity), impacting membrane passage.

Data sourced from PubChem CID 439369.

Predictive modeling uses statistical and machine learning algorithms to build models from existing data that can then forecast the activity of untested compounds. nih.govplos.org In the context of Dihydrostreptomycin sulphate, a predictive QSAR model could be developed using a dataset of known aminoglycoside antibiotics and their corresponding antibacterial activities.

This model could then be employed in virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net By screening for analogs of Dihydrostreptomycin sulphate, researchers could identify novel structures with potentially improved efficacy, better target selectivity, or a modified resistance profile. This process significantly accelerates the initial phase of drug discovery by prioritizing a smaller number of promising candidates for chemical synthesis and biological testing. jocpr.complos.org

Computational Approaches in Dihydrostreptomycin Sulphate Research

Computational chemistry and molecular modeling provide powerful insights into the mechanisms of drug action at a molecular level. These approaches are essential for understanding the complex interactions between Dihydrostreptomycin sulphate and its biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions. For Dihydrostreptomycin sulphate, docking studies have been instrumental in elucidating its binding to both its primary antibacterial target, the ribosome, and to cell entry mediators like the mechanosensitive channel of large conductance (MscL). plos.orgscirp.org

One study investigating the interaction between Dihydrostreptomycin (DHS) and the E. coli MscL channel used Grid-based Ligand Docking with Energetics (GLIDE) to identify binding sites. plos.org The results revealed a specific binding pocket for DHS, with a favorable docking score of -7.46 kcal/mol, indicating a strong and stable interaction. plos.org This computational finding supported the hypothesis that Dihydrostreptomycin directly binds to and modulates the channel to facilitate its own entry into the bacterial cell. plos.org

Table 2: Molecular Docking Results for Dihydrostreptomycin (DHS) with Ec-MscL Channel

ParameterFindingImplication
Docking Software GLIDE (Grid-based Ligand Docking with Energetics)Standard and reliable tool for predicting ligand binding poses.
Identified Binding Pockets Three potential sites identifiedDemonstrates a systematic search for the most likely interaction site.
Best Docking Score -7.46 kcal/molIndicates a high-affinity interaction in the most favorable binding pocket.
Interacting Residues A specific pocket formed by ten amino acid residuesDefines the precise location of binding and informs on the nature of the interaction.

Data sourced from Wray et al., PLOS Biology (2016). plos.org

A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and bind to its biological target. researchgate.netdergipark.org.tr These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. researchgate.net Pharmacophore modeling for Dihydrostreptomycin sulphate would involve identifying the crucial three-dimensional arrangement of these features that governs its binding to the 16S rRNA component of the 30S ribosomal subunit.

Given the structure of Dihydrostreptomycin, its pharmacophore is dominated by hydrogen bond donors (from hydroxyl and amine/guanidinium groups) and acceptors (from hydroxyl oxygens). The precise spatial arrangement of these groups allows it to fit snugly into the binding pocket on the ribosome, disrupting protein synthesis. toku-e.comsigmaaldrich.com Developing a pharmacophore model is a key step in virtual screening campaigns to find new, structurally diverse compounds that mimic these key interactions and may act as novel antibiotics. dergipark.org.tr

Table 3: Hypothetical Pharmacophore Features of Dihydrostreptomycin Sulphate

Pharmacophoric FeatureStructural Origin in DihydrostreptomycinRole in Target Binding
Hydrogen Bond Donor Hydroxyl (-OH) and Amine/Guanidinium (-NH₂, -NH) groupsForms critical hydrogen bonds with the phosphate (B84403) backbone and nucleobases of ribosomal RNA.
Hydrogen Bond Acceptor Oxygen atoms in hydroxyl groupsAccepts hydrogen bonds from the ribosomal target, contributing to binding affinity.
Positive Ionizable Feature Guanidinium and amine groupsForms electrostatic interactions with the negatively charged phosphate groups of rRNA.
Hydrophilic Features Overall poly-hydroxylated and charged structureEnsures correct orientation within the highly polar ribosomal binding site.

Molecules are not static; they are dynamic entities that can adopt various shapes or conformations. Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov The interaction of Dihydrostreptomycin sulphate with its target is a dynamic process involving conformational changes in both the drug (ligand) and the receptor. mpg.deresearchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for studying these dynamics. Research on Dihydrostreptomycin's interaction with the MscL channel has utilized MD simulations to observe how the binding event alters the channel's structure. plos.org A 240-nanosecond simulation showed that Dihydrostreptomycin binding induces conformational changes in MscL, effectively modifying the channel to allow the passage of ions and the drug itself. plos.org This dynamic view provides a much deeper understanding of the mechanism of action than static models alone, revealing the intricate interplay between ligand binding and protein function. plos.org

Structure-Mechanism Relationships of Dihydrostreptomycin Sulphate Action

The bactericidal activity of Dihydrostreptomycin sulphate is intrinsically linked to its molecular structure, which dictates its interaction with bacterial components. The relationship between its chemical architecture and its mechanism of action involves two critical processes: binding to the bacterial ribosome to inhibit protein synthesis and transport across the bacterial membranes to reach this intracellular target.

Influence of Specific Chemical Moieties on Ribosomal Binding

Dihydrostreptomycin, a derivative of streptomycin (B1217042), exerts its antibiotic effect by irreversibly binding to the bacterial 30S ribosomal subunit. wikipedia.orgnih.gov This interaction disrupts the fidelity of protein synthesis, leading to the production of nonfunctional or aberrant proteins and ultimately resulting in bacterial cell death. wikipedia.orgplos.org The binding affinity and specificity are dictated by the unique arrangement of its chemical moieties.

The structure of dihydrostreptomycin consists of three key components: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine, linked by glycosidic bonds. Specific chemical groups within these components are crucial for the interaction with the ribosome. The primary binding site is located on the 16S ribosomal RNA (rRNA) of the 30S subunit, and the molecule also interacts with the ribosomal protein S12. wikipedia.orgplos.orgtoku-e.comresearchgate.net

Evidence suggests that dihydrostreptomycin and streptomycin bind to the same topographical site on the 16S rRNA. nih.gov This binding site is a complex pocket that involves helices from all four domains of the 16S rRNA (h1, h18, h27, and h44), effectively locking the domains together. researchgate.net The amino sugar portions of aminoglycosides are generally implicated in the molecule's association with the ribosomal structures that leads to translational errors. wikipedia.org For the closely related streptomycin, the two guanidino groups on the streptidine ring are considered essential for its antibiotic activity. longdom.org These positively charged groups likely form critical electrostatic interactions with the negatively charged phosphate backbone of the 16S rRNA.

The binding of dihydrostreptomycin to this site interferes with the initiation complex formed between the mRNA and the ribosome, causing misreading of the mRNA codons. wikipedia.orgtoku-e.comcreative-diagnostics.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, disrupting protein function and bacterial metabolism. longdom.org While dihydrostreptomycin binds to the same ribosomal site as streptomycin, it does so with a lower affinity. nih.gov

Table 1: Key Chemical Moieties of Dihydrostreptomycin and Their Role in Ribosomal Binding

Chemical MoietyComponent RingPostulated Role in Ribosomal Binding
Guanidino GroupsStreptidineCrucial for antibiotic action; form electrostatic interactions with the phosphate backbone of 16S rRNA. longdom.org
Amino SugarsStreptose, N-methyl-L-glucosamineImplicated in the association with ribosomal structures, contributing to the misreading of mRNA. wikipedia.org
Hydroxyl GroupsAll RingsParticipate in hydrogen bonding with the ribosomal target site, stabilizing the drug-ribosome complex.

Structural Basis of Dihydrostreptomycin Sulphate Transport Across Bacterial Membranes

For dihydrostreptomycin to reach its ribosomal target, it must first traverse the bacterial cell envelope. As a relatively large (diameter of about 10 Å) and polycationic molecule, it is not expected to readily diffuse across the lipid bilayer of bacterial membranes. plos.org Its transport is an active, energy-dependent process. nih.govnih.gov

The uptake of aminoglycosides into bacterial cells is generally understood to occur in distinct phases. nih.gov The initial step involves an electrostatic interaction with the negatively charged components of the bacterial outer membrane. Subsequent phases are energy-dependent and facilitate the translocation of the molecule across the cytoplasmic membrane. nih.govnih.gov For this transport to occur, the bacterial cell must be metabolically active. nih.gov

Recent studies have identified a specific pathway for dihydrostreptomycin entry into the cell: the mechanosensitive channel of large conductance (MscL). plos.orgselleckchem.com MscL is a channel protein found in the bacterial membrane that typically functions as an "emergency release valve" to prevent cell lysis during osmotic shock. plos.org Research suggests that dihydrostreptomycin directly binds to a specific site on the MscL protein. plos.org This binding event alters the channel's conformation, effectively opening a pore. plos.orgselleckchem.com This induced opening allows for the efflux of ions like potassium (K+) and glutamate (B1630785) from the cell and, critically, the influx of dihydrostreptomycin into the cytoplasm. plos.orgselleckchem.com This proposed mechanism helps to explain how a large, charged molecule like dihydrostreptomycin overcomes the membrane barrier to access its intracellular target. plos.org The transport process is considered kinetically irreversible. nih.gov

Table 2: Structural Features of Dihydrostreptomycin Relevant to Membrane Transport

Structural FeatureDescriptionImplication for Membrane Transport
Polycationic NatureMultiple positively charged amino and guanidino groups at physiological pH.Facilitates initial electrostatic attraction to the negatively charged bacterial membrane surface but necessitates a specific transport system to cross the hydrophobic membrane core. plos.orgnih.gov
Large Molecular SizeApproximate diameter of 10 Å.Prevents passive diffusion across the cell membrane, requiring an active transport mechanism. plos.org
Specific ConformationThree-dimensional shape allows for specific binding to transport proteins.Enables direct interaction with and modulation of the MscL channel, creating a pathway for entry into the cell. plos.orgselleckchem.com

Biotechnological Production and Chemical Synthesis Research of Dihydrostreptomycin Sulphate

Microbial Biosynthesis of Dihydrostreptomycin (B1670612) Sulphate (e.g., Streptomyces griseus Derivatives)

Dihydrostreptomycin is intrinsically linked to the biosynthesis of streptomycin (B1217042), produced by the Gram-positive bacterium Streptomyces griseus. actinobase.org Research indicates that dihydrostreptomycin, specifically its phosphorylated form, is a direct intermediate in the biosynthetic pathway of streptomycin. nih.gov Cell-free extracts from S. griseus have been shown to enzymatically form dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine (B14820) 6-phosphate. nih.gov This intermediate is then oxidized to streptomycin 6-phosphate. acs.org Therefore, the microbial production of dihydrostreptomycin is inherently connected to the fermentation processes developed for streptomycin. The primary producing organism, Streptomyces griseus, is a soil-dwelling actinomycete known for its capacity to synthesize a variety of secondary metabolites. actinobase.orgnih.gov The complex biosynthetic pathway involves genes clustered together, which code for the enzymes responsible for synthesizing the three distinct components of the molecule: streptidine, streptose (B1236354), and N-methyl-L-glucosamine. nih.gov

Enhancing the yield of antibiotics from microbial sources is a cornerstone of industrial biotechnology. For dihydrostreptomycin, as with streptomycin, increasing the productivity of Streptomyces griseus is crucial. Strain improvement is a key strategy to boost production and reduce manufacturing costs, as wild-type strains typically produce commercially important compounds in low concentrations. microbiologyclass.netquora.com A variety of techniques, ranging from classical mutagenesis to modern genetic engineering, are employed to develop high-yielding strains. oup.comedscl.in

One of the most established methods is random mutagenesis followed by screening. This involves exposing microbial cells to physical mutagens like ultraviolet (UV) radiation or X-rays, or chemical mutagens such as nitrosoguanidine (B1196799) (NTG) and ethyl methanesulfonate (B1217627) (EMS). microbiologyclass.net This process generates a wide array of genetic variants, which are then screened for enhanced antibiotic production. Another approach involves generating mutants resistant to certain drugs. For instance, studies on Streptomyces coelicolor have shown that inducing resistance to antibiotics like streptomycin, gentamicin (B1671437), or rifampicin (B610482) can lead to a significant increase in the production of other antibiotics. nih.gov Constructing strains with combined resistance mutations has been shown to further enhance productivity. nih.gov These traditional methods have been instrumental in achieving the high titers required for industrial fermentation. oup.com

StrategyDescriptionPotential Outcome
Random Mutagenesis Exposing S. griseus spores to mutagens like UV radiation or chemicals (e.g., NTG, EMS) to induce random DNA mutations. microbiologyclass.netGeneration of a diverse population of mutants, some of which may exhibit significantly higher production titers after screening. oup.com
Rational Screening Designing specific screening protocols to identify mutants with desired characteristics, such as resistance to toxic precursors or end-product inhibition.Isolation of strains that are more robust and efficient producers under industrial fermentation conditions.
Protoplast Fusion Fusing protoplasts (cells with their walls removed) from different high-yielding strains to promote genetic recombination. edscl.inCreation of hybrid strains that combine the beneficial genetic traits of the parent strains, potentially leading to superior antibiotic yields. edscl.in
Genetic Engineering Targeted modification of the streptomycin biosynthetic gene cluster (str) to enhance the expression of key enzymes or remove regulatory bottlenecks. nih.govPrecise and predictable improvements in the production pathway, potentially leading to substantial increases in yield.

The productivity of an improved microbial strain is highly dependent on its environment. Therefore, optimizing fermentation conditions is a critical step to maximize the yield of dihydrostreptomycin. nih.gov This involves a systematic approach to define the ideal physical and chemical parameters for both microbial growth and antibiotic synthesis. researchgate.net Key factors that are manipulated include the composition of the culture medium, pH, temperature, aeration, and agitation speed. plos.orgnih.gov

Nutrient metabolism plays a central role in the production of secondary metabolites like streptomycin. The choice and concentration of carbon and nitrogen sources are paramount. While glucose is a commonly used carbon source, its concentration must be carefully controlled. e3journals.org The presence of high concentrations of inorganic phosphate (B84403) has been reported to inhibit the biosynthesis of several antibiotics, including streptomycin. nih.gov Therefore, maintaining phosphate levels at an optimal, often limiting, concentration is a common strategy to trigger and enhance secondary metabolite production. Statistical methods like response surface methodology (RSM) are often employed to efficiently optimize these multiple interdependent variables, leading to significant improvements in product yield. plos.orgnih.gov

ParameterOptimized Condition/Effect on Production
Carbon Source Glucose and starches are common sources. The optimal concentration needs to be determined as excess can sometimes inhibit production. nih.gove3journals.org
Nitrogen Source Soybean meal is frequently used. The carbon-to-nitrogen ratio is a critical factor influencing the onset and level of antibiotic synthesis. nih.gov
Phosphate Concentration Production is often inhibited by high levels of inorganic phosphate. Maintaining a low, growth-limiting concentration is typically required to maximize yield. nih.gov
pH The optimal initial pH for Streptomyces growth and production is generally between 6.0 and 8.0. Maintaining pH throughout the fermentation is crucial. nih.gov
Temperature Most Streptomyces species have an optimal temperature for antibiotic production around 28-30°C. researchgate.netplos.org
Aeration/Agitation As an aerobic process, sufficient dissolved oxygen is essential. Agitation speed affects oxygen transfer and nutrient distribution. researchgate.net

Semisynthetic Routes to Dihydrostreptomycin Sulphate

Dihydrostreptomycin sulphate is a semi-synthetic antibiotic, meaning it is produced through chemical modification of a naturally produced precursor. wikipedia.orgnih.gov The starting material for its synthesis is streptomycin, which is first produced via fermentation by Streptomyces griseus. The subsequent chemical conversion is a crucial step in its industrial production. google.com

The primary chemical transformation in the synthesis of dihydrostreptomycin is the reduction of the aldehyde group in the streptose moiety of streptomycin to a primary alcohol group. inchem.org This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents. nih.govgoogle.com

A common laboratory and industrial method involves the use of sodium borohydride (B1222165) (NaBH₄) in an aqueous solution. nih.gov This reagent is a relatively mild and selective reducing agent that efficiently converts the aldehyde to an alcohol without affecting other functional groups in the complex streptomycin molecule. Another established method is catalytic hydrogenation, where streptomycin is treated with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium. This process also effectively reduces the aldehyde group to yield dihydrostreptomycin. google.com Following the reduction, the product is purified through a series of steps which may include ion exchange, adsorption by resins, and crystallization to obtain dihydrostreptomycin in its sulphate salt form. google.com

Reduction MethodReagent/CatalystDescriptionReference
Chemical Reduction Sodium Borohydride (NaBH₄)Streptomycin sulphate is dissolved in water and treated with an aqueous solution of sodium borohydride to reduce the aldehyde group. nih.gov
Catalytic Hydrogenation Hydrogen Gas (H₂) with a metal catalyst (e.g., Platinum, Palladium)Streptomycin is hydrogenated in the presence of a catalyst, leading to the conversion of the aldehyde to a primary alcohol. google.com

Research into the derivatization of dihydrostreptomycin precursors, primarily streptomycin itself, is often aimed at creating novel antibiotic variants or synthesizing specific molecular building blocks for further chemical elaboration. The conversion of streptomycin to dihydrostreptomycin is a key initial step in some of these synthetic pathways. nih.gov For example, in the synthesis of protected streptamine (B1206204) derivatives, commercially available streptomycin sulphate is first reduced to dihydrostreptomycin. This is followed by further chemical reactions, such as deguanylation (removal of guanidine (B92328) groups), to yield intermediates that can be used in medicinal chemistry to build new aminoglycoside structures. nih.gov These studies highlight the role of dihydrostreptomycin not only as an antibiotic but also as a versatile intermediate in the chemical synthesis of other complex molecules.

Comparative Biochemical and Microbiological Studies Involving Dihydrostreptomycin Sulphate

Comparative Analysis of Dihydrostreptomycin (B1670612) Sulphate with Streptomycin (B1217042) and Other Aminoglycosides

Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, belongs to the aminoglycoside class of antibiotics. Its activity, like other aminoglycosides, is primarily directed against the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death. wikipedia.org While sharing a core mechanism with its parent compound and other members of the class, detailed research reveals significant differences in their biochemical and microbiological profiles.

The bactericidal action of aminoglycosides stems from their ability to bind to the bacterial ribosome, specifically the 30S subunit. wikipedia.orgrcsb.org This interaction disrupts protein synthesis by causing misreading of the mRNA template. plos.org However, the affinity and nature of this binding vary among different aminoglycosides.

Both streptomycin and dihydrostreptomycin bind to the same topographical site on the 16S rRNA of the 30S ribosomal subunit. nih.gov Despite this shared target, studies have demonstrated that dihydrostreptomycin binds to this site with a lower affinity than streptomycin. nih.gov This binding is highly specific; bound dihydrostreptomycin can be readily exchanged by streptomycin or its active derivatives, but not by other aminoglycosides, indicating a unique interaction at the binding site. nih.gov

Quantitative studies with Escherichia coli ribosomes have elucidated the binding characteristics of dihydrostreptomycin. The binding to the 70S ribosome is a tight, one-to-one interaction with a dissociation constant (Kdiss) of 9.4 x 10⁻⁸ M at 25°C. nih.gov The affinity for the isolated 30S subunit is weaker by an order of magnitude, with a Kdiss of 10⁻⁶ M. nih.gov In contrast, binding to ribosomes from streptomycin-resistant strains is insignificant at therapeutic concentrations. nih.gov

When compared to other aminoglycosides like gentamicin (B1671437), further differences emerge. Research indicates that there are more effective binding sites on the ribosome for gentamicin than for dihydrostreptomycin. oup.com This corresponds with gentamicin's greater potency in inhibiting protein synthesis and inducing miscoding. oup.com Furthermore, studies suggest that the binding affinity of both dihydrostreptomycin and gentamicin to ribosomes in vivo is approximately an order of magnitude higher than what is observed in in vitro preparations, highlighting the complexity of the intracellular environment. oup.com

Table 1: Comparative Ribosomal Binding Characteristics

AminoglycosidePrimary Ribosomal TargetBinding Affinity ComparisonDissociation Constant (Kdiss) for E. coli Ribosomes
Dihydrostreptomycin Sulphate16S rRNA of 30S subunitLower affinity than Streptomycin; Fewer effective binding sites than Gentamicin. nih.govoup.com70S: 9.4 x 10⁻⁸ M 30S: 1.0 x 10⁻⁶ M nih.gov
Streptomycin16S rRNA of 30S subunitHigher affinity than Dihydrostreptomycin. nih.gov Induces a unique conformational change in the decoding center. mdpi.comnih.govNot specified in sources.
Gentamicin16S rRNA of 30S subunitMore effective binding sites than Dihydrostreptomycin; Induces a greater degree of miscoding. oup.comNot specified in sources.
Neomycin16S rRNA of 30S subunitBinds similarly to Gentamicin, targeting helix 44 of the 16S rRNA. mdpi.comNot specified in sources.

For an aminoglycoside to reach its ribosomal target, it must first traverse the bacterial cell envelope. This process is complex and not fully understood for all members of the class. The polycationic nature of aminoglycosides allows for an initial electrostatic interaction with negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria. drugbank.com This interaction displaces divalent cations, disrupts the membrane, and facilitates a "self-promoted" uptake. drugbank.combiorxiv.org

Beyond this general mechanism, more specific pathways have been identified. Some aminoglycosides can pass through outer membrane porins, which are channels that allow the diffusion of small hydrophilic molecules. biorxiv.org However, research into dihydrostreptomycin has revealed a distinct and direct entry pathway. Studies have shown that dihydrostreptomycin can directly bind to, modulate, and pass through the pore of the mechanosensitive channel of large conductance (MscL). plos.orgeurekalert.org MscL is a channel that acts as an emergency release valve to protect bacteria from osmotic shock. plos.org The binding of dihydrostreptomycin to a specific site on MscL modifies the channel's conformation, opening the pore and allowing the antibiotic to enter the cytoplasm. plos.orgeurekalert.org This direct interaction with a channel represents a specific entry mechanism that may not be shared by all other aminoglycosides.

Bacterial resistance to aminoglycosides is a significant clinical challenge and occurs through several primary mechanisms that are often shared across the class. These include:

Enzymatic Modification: This is the most common mechanism, where bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation. mdpi.comnih.govmsdvetmanual.com

Target Site Alteration: Mutations in the ribosomal RNA (specifically the 16S rRNA) or ribosomal proteins can decrease the binding affinity of the antibiotic, rendering it ineffective. nih.govresearchgate.net

Reduced Uptake or Efflux: Alterations in membrane permeability, porin channels, or the activity of efflux pumps can prevent the antibiotic from reaching a sufficient intracellular concentration to inhibit protein synthesis. nih.govresearchgate.net

While these mechanisms are broadly applicable, there are distinctions in how different bacteria and different aminoglycosides are affected. Cross-resistance, where resistance to one aminoglycoside confers resistance to others, is common but not always predictable, as isolates can vary markedly in their resistance patterns. nih.govnih.gov For instance, some studies have classified aminoglycosides into groups based on resistance patterns, with one group including kanamycin (B1662678) and streptomycin, to which isolates more easily acquire resistance, and another including amikacin (B45834) and gentamicin, to which resistance develops less readily. nih.gov The chemical structure of the specific aminoglycoside influences its susceptibility to different modifying enzymes. msdvetmanual.com

For dihydrostreptomycin and streptomycin specifically, resistance frequently arises from mutations in the gene for the S12 ribosomal protein or the 16S rRNA. wikipedia.org Additionally, research has shown that exposure to even low, sub-therapeutic concentrations of dihydrostreptomycin can effectively select for a predominantly streptomycin-resistant population of enteric bacteria. nih.govasm.org A significant portion of these resistant strains are capable of transferring their resistance determinants to other bacteria via conjugation. nih.govasm.org

Table 2: Comparison of Aminoglycoside Resistance Mechanisms

MechanismDescriptionApplicability to Dihydrostreptomycin & StreptomycinComparison with Other Aminoglycosides
Enzymatic ModificationInactivation by AMEs (acetyltransferases, phosphotransferases, nucleotidyltransferases). libretexts.orgSusceptible to enzymatic modification.This is a primary resistance mechanism for the entire class. nih.gov However, susceptibility to specific enzymes varies. Amikacin, a derivative of kanamycin, is more resistant to enzymatic hydrolysis. msdvetmanual.com
Target Site AlterationMutations in 16S rRNA or ribosomal proteins (e.g., S12) reduce drug binding affinity. nih.govA common mechanism of resistance. wikipedia.orgShared mechanism across the class. Mutations conferring resistance to one aminoglycoside may not affect others to the same degree. embopress.org
Reduced Uptake / EffluxChanges in membrane permeability or active removal of the drug by efflux pumps. researchgate.netImpaired transport can lead to resistance.A general mechanism of resistance for many antibiotics, including all aminoglycosides. nih.gov
Ease of Resistance AcquisitionThe facility with which bacterial populations develop resistance.Resistance appears to be easily acquired, even at low drug concentrations. nih.govnih.govResistance to streptomycin and kanamycin appears to be more easily acquired compared to amikacin, gentamicin, and tobramycin. nih.gov

Dihydrostreptomycin Sulphate in Mixed Antimicrobial Regimens (Research Context)

In research settings, dihydrostreptomycin sulphate is often studied in combination with other antimicrobial agents to investigate potential interactive effects that could enhance efficacy or mitigate the development of resistance.

The combination of different antibiotics can result in synergistic (effect is greater than the sum of its parts), antagonistic (effect is less than the sum), or additive effects. Research has explored the interactions of dihydrostreptomycin with various other compounds.

A well-documented example is the combination of dihydrostreptomycin or streptomycin with penicillin G. dntb.gov.ua This combination has been a subject of clinical pharmacology reviews. Another historical combination therapy investigated was dihydrostreptomycin with para-aminosalicylic acid (PAS) for its effect on the emergence of resistant strains of tubercle bacilli. nih.gov

Conversely, antagonistic interactions have also been observed. In studies with E. coli, the inhibitory action of dihydrostreptomycin was found to be antagonized by cations, specifically magnesium, and polyamines such as putrescine and spermidine. nih.gov The presence of these cations interfered with the antibiotic's activity in the experimental systems. nih.gov The potential for antagonism is a critical consideration in designing combination therapies, as some studies have shown that combinations of protein synthesis inhibitors can be antagonistic, particularly against multi-drug-resistant strains. rjlm.ro

Table 3: Observed Interactions of Dihydrostreptomycin Sulphate with Other Agents in Research Contexts

Interacting AgentObserved EffectResearch Context
Penicillin GSynergism (implied by use in combination products)Studied in combination for therapeutic applications. dntb.gov.ua
Para-aminosalicylic acid (PAS)Synergism (in suppressing resistance)Investigated for effect on emergence of resistant Mycobacterium tuberculosis. nih.gov
MagnesiumAntagonismAntagonized the inhibition of β-galactosidase induction in E. coli. nih.gov
Polyamines (Putrescine, Spermidine)AntagonismObserved to antagonize the inhibitory action of dihydrostreptomycin. nih.gov

A key area of research is how the use of antibiotics, particularly at low or sub-therapeutic levels, impacts the evolution of resistance within complex microbial communities, such as the gut flora. This is relevant in the context of antibiotic residues in food or cross-contamination in animal feed. ilvo.be

Studies using beagle dogs have shown that feeding a diet containing low concentrations of dihydrostreptomycin (as low as 2 µg/g) resulted in a significant shift from a predominantly streptomycin-susceptible fecal coliform population to a streptomycin-resistant one. nih.govasm.org This increase in resistant organisms was observed after just 15 days of exposure and persisted even after the antibiotic was removed from the diet. nih.govasm.org Importantly, a high percentage (59%) of the resistant strains were able to transfer their resistance genes to susceptible E. coli recipients, demonstrating the potential for these regimens to promote the spread of resistance through horizontal gene transfer. nih.gov This research underscores that even minimal exposure to dihydrostreptomycin in a mixed microbial population can act as a powerful selective pressure, favoring the proliferation and dissemination of antibiotic resistance. asm.orgilvo.be

Dihydrostreptomycin Sulphate as a Research Probe in Cellular Biology

Dihydrostreptomycin sulphate, a semi-synthetic aminoglycoside antibiotic, has been utilized as a valuable tool in cellular biology research. Its well-characterized interactions with specific cellular components allow it to serve as a probe for investigating fundamental biological processes. The primary mechanisms of action, namely its binding to the bacterial ribosome and its interaction with certain ion channels, have been exploited by researchers to explore the intricacies of protein synthesis and membrane transport.

Studies on Protein Synthesis Machinery and Translational Fidelity

Dihydrostreptomycin's principal mechanism of action involves its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.govnih.govresearchgate.net This interaction has made it an effective probe for studying ribosomal function and the fidelity of translation.

The antibiotic primarily targets the 30S ribosomal subunit. researchgate.net Research has shown that both streptomycin and dihydrostreptomycin bind to the same site on the 16S rRNA or the 30S subunit, although dihydrostreptomycin exhibits a lower binding affinity. nih.gov This binding, specifically to the S12 protein and helix 44 of the 16S rRNA, induces a conformational change in the ribosome's decoding A-site. researchgate.netmdpi.com

This distortion of the decoding center is central to dihydrostreptomycin's use as a research tool. It disrupts the accuracy of transfer RNA (tRNA) selection, leading to a significant increase in translational errors. mdpi.com The ribosome is forced to accept non-cognate tRNAs at a higher frequency, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. mdpi.com Studies have demonstrated that streptomycin and, by extension, dihydrostreptomycin, stimulate the rate of missense mutations primarily by inhibiting the proofreading step of the ribosome. nih.gov

In-vivo studies using Escherichia coli have suggested that intracellular dihydrostreptomycin leads to the selective misreading of certain amino acid codons as terminator codons. nih.gov This results in the production of incomplete polypeptide chains and the eventual cessation of protein synthesis and cell growth. nih.gov

The effect of aminoglycosides on translational fidelity has been quantified in cell-free protein synthesis systems. The addition of streptomycin to such a system producing recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) showed a dose-dependent increase in amino acid misincorporation, specifically the substitution of leucine (B10760876) for phenylalanine. sutrobio.com

Table 1: Effect of Streptomycin on Translational Fidelity in a Cell-Free System sutrobio.com

Streptomycin Concentration (µM)Observed Misincorporation (Phe→Leu)
0 (Control)Baseline level detected
1.3Increased misincorporation
3.25Further increased misincorporation

This table illustrates the dose-dependent increase in amino acid misincorporation (Phenylalanine to Leucine) during protein synthesis upon the addition of streptomycin, a closely related aminoglycoside.

By inducing these errors, dihydrostreptomycin sulphate serves as a chemical probe to investigate the mechanisms that ensure translational accuracy, including codon recognition and ribosomal proofreading.

Investigation of Ion Channel Functionality and Permeability

Beyond its effects on the ribosome, dihydrostreptomycin has been employed to investigate the function and permeability of ion channels, particularly in bacteria. While the antibiotic is a large, charged molecule not expected to easily cross biological membranes, research has identified specific channels that facilitate its entry into the cell. nih.govplos.org

A significant body of research has focused on the bacterial mechanosensitive channel of large conductance, MscL. nih.govnih.govplos.org This channel acts as an "emergency release valve," protecting the cell from lysis during sudden osmotic downshifts by allowing the rapid efflux of solutes. plos.org Studies have revealed a direct interaction between dihydrostreptomycin and the MscL channel. nih.govplos.org The findings strongly suggest that dihydrostreptomycin binds to a specific site on the MscL protein, which modifies the channel's conformation. nih.govnih.govplos.org This modulation opens the channel pore, permitting the passage of ions like potassium (K+) and glutamate (B1630785) out of the cell, and crucially, allowing dihydrostreptomycin itself to pass into the cytoplasm. nih.govnih.govplos.org This discovery identified MscL as one pathway for the antibiotic's entry into the bacterial cell. nih.govplos.org

In a broader context, aminoglycosides are used as probes to study mechanotransducer (MET) channels, which are essential for hearing and balance in mammals. The uptake of aminoglycosides through MET channels in inner ear hair cells is a key event in aminoglycoside-induced ototoxicity. nih.govplos.org Researchers use this property to explore the functionality of these channels. For example, studies have demonstrated that blocking MET channels can reduce the uptake of aminoglycosides and protect hair cells from damage.

Table 2: Effect of MET Channel Blockers on Gentamicin-Texas Red (GTTR) Uptake in Hair Cells plos.org

CompoundChannel Blocking ActionEffect on GTTR Uptake
CurareMET Channel BlockerSignificantly reduced
QuinineMET Channel BlockerSignificantly reduced
AmilorideMET Channel BlockerDecreased

This table summarizes research findings where known MET channel blockers were used to probe the pathway of aminoglycoside entry into hair cells. While this study used gentamicin, it exemplifies how aminoglycosides as a class are used to investigate ion channel permeability.

These investigations highlight the utility of dihydrostreptomycin and related aminoglycosides as molecular probes to identify and characterize ion channels, define their binding sites, and understand their permeability to large, charged molecules. nih.govplos.org

Q & A

Q. What is the molecular mechanism of dihydrostreptomycin sulphate's antibacterial action, and how can this be validated experimentally?

Dihydrostreptomycin sulphate binds to the mechanosensitive channel MscL, altering its conformation to allow solute flux and antibiotic entry into bacterial cells. Validation involves biochemical assays (e.g., fluorescence-based flux measurements), molecular dynamics simulations to study binding interactions, and genetic knockouts of mscL in bacterial strains to confirm resistance .

Q. What standardized assays are recommended for quantifying dihydrostreptomycin sulphate's potency in vitro?

Follow pharmacopeial guidelines (EP/USP) for microbiological agar diffusion assays using Bacillus subtilis or Staphylococcus aureus as test strains. Calibrate with reference standards, and validate via high-performance liquid chromatography (HPLC) for purity (>720 IU/mg) .

Q. What are the primary toxicity concerns associated with prolonged dihydrostreptomycin sulphate exposure in preclinical models?

Prolonged exposure causes ototoxicity (hearing loss, ataxia) and nephrotoxicity. Key findings include:

  • Guinea pigs : LOAEL = 40 mg/kg (oral, 90 days) .
  • Cats : LOAEL = 100 mg/kg (oral, 60 days) with reduced body weight . Monitor auditory brainstem responses and renal histopathology in longitudinal studies.

Advanced Research Questions

Q. How can researchers design experiments to minimize ototoxicity while maintaining antibacterial efficacy?

  • Dose optimization : Use species-specific NOAEL/LOAEL data (e.g., rat NOAEL = 5 mg/kg ) to establish safe dosing ranges.
  • Combination therapy : Pair with otoprotective agents (e.g., antioxidants) and validate efficacy via in vivo bacterial load reduction and cochlear histology .

Q. How should conflicting data on carcinogenicity versus organ toxicity be resolved in risk assessment?

  • Species-specificity : Rat studies show no carcinogenicity at 5 mg/kg over 2 years , but cats/guinea pigs exhibit toxicity at higher doses . Use probabilistic risk modeling to extrapolate interspecies differences.
  • Endpoint alignment : Differentiate acute organ damage (e.g., kidney) from long-term carcinogenic pathways using transcriptomic profiling .

Q. What methodologies are critical for assessing environmental impacts of dihydrostreptomycin sulphate in field studies?

  • Regulatory compliance : Classify as UN 3082 (environmentally hazardous substance) and adhere to IMDG/IATA shipping protocols .
  • Ecotoxicology assays : Test aquatic toxicity in Daphnia magna and soil microbial diversity shifts via metagenomics .

Q. How can batch-to-batch variability in dihydrostreptomycin sulphate affect experimental reproducibility, and how is this mitigated?

  • Quality control : Request peptide content analysis, TFA removal (<1%), and solubility testing for sensitive assays (e.g., cell-based studies) .
  • Documentation : Maintain lot-specific certificates of analysis (CoA) and cross-validate with internal HPLC-MS protocols .

Q. What are best practices for presenting dihydrostreptomycin sulphate toxicity data in peer-reviewed manuscripts?

  • Tables : Use Roman numerals for table numbering, include species-specific LOAEL/NOAEL values, and footnote abbreviations .
  • Figures : Provide high-resolution histopathology images (color preferred) with scale bars and statistical significance annotations .

Methodological Notes

  • Data Contradiction Analysis : When reconciling toxicity data, apply Hill’s criteria for causation (e.g., dose-response consistency, biological plausibility) .
  • Experimental Design : Use FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to frame research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.